magnesium sulfate
描述
属性
IUPAC Name |
magnesium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNNHWWHGAXBCP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgSO4, MgO4S | |
| Record name | MAGNESIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | magnesium sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10034-99-8 (heptahydrate) | |
| Record name | Magnesium sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007487889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6042105 | |
| Record name | Magnesium sulfate anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid with a bitter, saline taste; [ICSC], HYGROSCOPIC ODOURLESS WHITE CRYSTALS OR POWDER. | |
| Record name | Sulfuric acid magnesium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2073 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MAGNESIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOL IN 2 PARTS H2O AT 20 °C /TRIHYDRATE/, In ether, 1.16 g/100 ml at 18 °C; insoluble in acetone; soluble in alcohol and glycerin, Soluble in glycerol, In water, 360 g/l @ 20 °C, Solubility in water, 20 g/100 ml at 0 °C, 73.8 g/100 ml at 100 °C., Solubility in water, g/100ml at 20 °C: 30 (good) | |
| Record name | Magnesium sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00653 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MAGNESIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MAGNESIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.66 g/cu cm, Efflorescent crystals or powder; bitter, saline, cooling taste; density: 1.67; pH 6-7; soluble in water (g/100 ml): 71 @ 20 °C, 91 @ 40 °C; slightly soluble in alcohol; its aqueous soln is neutral; it loses 4 H2O @ 70-80 °C, 5 H2O @ 100 °C, 6 H2O @ 120 °C; loses last molecule of H2O @ about 250 °C; rapidly reabsorbing water when exposed to moist air; on exposure to dry air at ordinary temperatures it losses approx one H2O /Heptahydrate/, 2.66 g/cm³ | |
| Record name | MAGNESIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MAGNESIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless crystalline solid, Orthorhombic crystals, Opaque powder | |
CAS No. |
7487-88-9, 18939-43-0, 68081-97-0 | |
| Record name | Magnesium sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007487889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018939430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, mono-C10-16-alkyl esters, magnesium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00653 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfuric acid magnesium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium sulfate anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Magnesium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | magnesium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML30MJ2U7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MAGNESIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MAGNESIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Decomposes @ 1124 °C | |
| Record name | Magnesium sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00653 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MAGNESIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Thermogravimetric Analysis of Magnesium Sulfate: A Technical Guide
Introduction
Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis techniques, offering critical insights into the thermal stability and composition of materials. For researchers, scientists, and drug development professionals, understanding the thermal behavior of compounds like magnesium sulfate (MgSO₄) is paramount for ensuring product quality, stability, and safety. This compound can exist in an anhydrous form or as various hydrates (MgSO₄·nH₂O), each exhibiting distinct thermal properties. This guide provides an in-depth look at the TGA data of this compound, detailing its decomposition pathways and the experimental protocols for its analysis.
Thermal Decomposition of Anhydrous this compound
Anhydrous this compound is thermally stable, decomposing at very high temperatures. The primary decomposition reaction involves its breakdown into magnesium oxide (MgO) and sulfur trioxide (SO₃)[1]. This decomposition temperature can be significantly influenced by the surrounding atmosphere, particularly the presence of reducing agents.
Table 1: Decomposition Temperatures of Anhydrous MgSO₄ under Various Atmospheres
| Atmosphere | Decomposition Temperature (°C) | Products |
| Inert (N₂) | 1100 - 1124 | MgO, SO₃[1][2] |
| 10% CO in N₂ | 1070 | MgO, SO₂, CO₂[2][3] |
| 5% H₂ in N₂ | 950 | MgO, SO₂, H₂O[2][3] |
Equilibrium calculations have shown that without any reducing agent, the decomposition temperature is around 1080°C[2][3]. The presence of reducing agents like carbon monoxide or hydrogen gas can lower this temperature by facilitating the reduction of the sulfate group[2][3].
Thermal Decomposition and Dehydration of this compound Hydrates
The thermal analysis of this compound hydrates is characterized by a multi-step process involving the sequential loss of water molecules (dehydration) before the final decomposition of the anhydrous salt. The most common hydrate, this compound heptahydrate (MgSO₄·7H₂O), undergoes a complex series of dehydration events.
The dehydration process is highly sensitive to experimental conditions such as heating rate and water vapor partial pressure[4]. The process often begins with the conversion of heptahydrate to hexahydrate at temperatures below 55°C[5][6]. Further heating leads to the formation of an amorphous phase between 80°C and 276°C before it recrystallizes into the monohydrate form (kieserite) at around 300-325°C[5][6][7]. Only after all water is lost, at temperatures above 320°C, does the stable anhydrous form emerge[1].
Caption: Thermal decomposition pathway of MgSO₄·7H₂O.
Table 2: Summary of Dehydration Steps for MgSO₄·7H₂O
| Temperature Range (°C) | Initial Form | Final Form | Water Molecules Lost |
| < 55 | MgSO₄·7H₂O | MgSO₄·6H₂O | 1[5][6] |
| 80 - 276 | MgSO₄·6H₂O | Amorphous Phase | 5[5][6] |
| ~300 - 325 | Amorphous Phase | MgSO₄·H₂O (Kieserite) | - (Recrystallization)[7] |
| > 320 | MgSO₄·H₂O | Anhydrous MgSO₄ | 1[1] |
Experimental Protocols for TGA of this compound
A standardized protocol is crucial for obtaining reproducible TGA data. The following table summarizes typical experimental parameters cited in the literature for the analysis of this compound.
Caption: General experimental workflow for TGA.
Table 3: Typical TGA Experimental Parameters for this compound Analysis
| Parameter | Description / Value |
| Instrument | DuPont 951 thermogravimetric analyzer or similar.[7] |
| Sample Mass | Approximately 10-15 mg.[7][8] |
| Temperature Program | Heating from ambient temperature up to 600°C for hydrates or up to 1200°C for anhydrous salt.[7] |
| Heating Rate | 10°C/min is a common rate. Slower rates (e.g., 1 K/min) can improve resolution of dehydration steps.[5][7] |
| Purge Gas (Atmosphere) | Dry Nitrogen (N₂) is typically used as an inert purge gas to prevent side reactions.[7] |
| Flow Rate | A typical flow rate is 50 cc/min.[7] |
Methodology:
-
Sample Preparation: A small, representative sample of this compound (hydrate or anhydrous) is accurately weighed into a TGA crucible (pan), typically made of alumina or platinum.
-
Instrument Setup: The crucible is placed onto the TGA's microbalance. The instrument is then programmed with the desired temperature profile, including the starting temperature, final temperature, and heating rate. The desired atmosphere is established by purging the furnace with a specific gas at a set flow rate.
-
Analysis: The analysis is initiated. As the furnace heats the sample according to the program, the microbalance continuously records the sample's mass as a function of temperature and time.
-
Data Interpretation: The resulting TGA curve plots the percentage of mass loss against temperature. Each distinct step in the curve corresponds to a thermal event, such as dehydration or decomposition. The temperature at which these events occur and the percentage of mass lost provide quantitative information about the sample's composition and thermal stability.
The thermogravimetric analysis of this compound reveals a complex thermal behavior dictated by its hydration state and the surrounding atmosphere. The dehydration of its hydrates occurs in a stepwise manner, often proceeding through an amorphous intermediate before forming the stable anhydrous salt. The final decomposition of anhydrous MgSO₄ occurs at very high temperatures but can be significantly lowered in the presence of reducing agents. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the characterization and development of materials containing this compound.
References
Methodological & Application
Application Notes and Protocols: Magnesium Sulfate Solution in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium ions (Mg²⁺) are essential cofactors for a vast array of enzymes utilized in molecular biology, playing a critical role in processes such as DNA and RNA synthesis, enzymatic reactions, and maintaining the structural integrity of nucleic acids.[1][2][3] Magnesium sulfate (MgSO₄) serves as a common and effective source of magnesium ions for these applications. This document provides detailed protocols for the preparation of this compound solutions and their application in key molecular biology techniques, with a focus on Polymerase Chain Reaction (PCR) optimization.
Data Presentation: Quantitative Summary
The concentration of magnesium ions is a critical parameter to optimize for many enzymatic reactions. The following tables summarize common stock and working concentrations of this compound for various molecular biology applications.
Table 1: this compound Stock Solution
| Parameter | Value | Notes |
| Common Stock Concentration | 1 M | Can be easily diluted to desired working concentrations.[4][5][6] |
| Storage Temperature | 4°C | Ensures stability of the solution.[5] |
| Sterilization Method | Autoclave or 0.22 µm filter sterilization | To prevent microbial contamination.[4][5][7] |
Table 2: Magnesium Concentration in PCR Optimization
| Polymerase Type | Salt Preference | Optimal Mg²⁺ Concentration Range | Effect of Low [Mg²⁺] | Effect of High [Mg²⁺] |
| Taq DNA Polymerase | MgCl₂ often preferred, but MgSO₄ can be used | 1.5 - 2.0 mM (optimal for Taq)[8] | No PCR product | Undesired PCR products, non-specific amplification[8][9][10] |
| Pwo DNA Polymerase | MgSO₄ | 2 mM (recommended for Pfu, a similar proofreading polymerase)[11] | Reduced or no amplification | Increased non-specific products[11] |
| General PCR | Varies by enzyme and template | 1.0 - 5.0 mM[10][12] | Weak or failed amplification[9] | Non-specific binding of primers, primer-dimer formation[9][13] |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound (MgSO₄) Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound, which can be used for various molecular biology applications.
Materials:
-
This compound heptahydrate (MgSO₄·7H₂O; MW: 246.47 g/mol )[7]
-
Nuclease-free water
-
Sterile graduated cylinder or volumetric flask
-
Sterile beaker or flask
-
Magnetic stirrer and stir bar
-
Autoclave or 0.22 µm sterile filter unit
Procedure:
-
To prepare 100 mL of 1 M MgSO₄ solution, weigh out 24.65 g of this compound heptahydrate.[7]
-
Add the MgSO₄·7H₂O to a beaker containing approximately 80 mL of nuclease-free water.
-
Place a magnetic stir bar in the beaker and dissolve the crystals completely using a magnetic stirrer.
-
Once dissolved, transfer the solution to a 100 mL graduated cylinder or volumetric flask.
-
Adjust the final volume to 100 mL with nuclease-free water.
-
Sterilize the solution by autoclaving at 121°C for 20 minutes or by passing it through a 0.22 µm sterile filter.[5][7]
-
Store the sterile 1 M MgSO₄ solution at 4°C.[5]
Protocol 2: Optimization of Magnesium Concentration for PCR
The optimal magnesium concentration is critical for the specificity and yield of a PCR reaction. This protocol provides a general guideline for optimizing the Mg²⁺ concentration.
Materials:
-
1 M MgSO₄ stock solution
-
Nuclease-free water
-
PCR reaction components (DNA template, primers, dNTPs, DNA polymerase, and reaction buffer without MgSO₄)
-
Thermal cycler
Procedure:
-
Prepare a series of PCR master mixes, each with a different final concentration of MgSO₄. A typical range to test is from 1.0 mM to 4.0 mM, in 0.5 mM increments.[8]
-
For a 50 µL PCR reaction, the volume of 1 M MgSO₄ to add for each concentration is as follows:
-
1.0 mM: 0.5 µL
-
1.5 mM: 0.75 µL
-
2.0 mM: 1.0 µL
-
2.5 mM: 1.25 µL
-
3.0 mM: 1.5 µL
-
3.5 mM: 1.75 µL
-
4.0 mM: 2.0 µL
-
-
Add the other PCR components (DNA template, primers, dNTPs, polymerase, and buffer) to each master mix.
-
Aliquot the master mixes into PCR tubes.
-
Perform the PCR using your standard cycling conditions.
-
Analyze the PCR products by agarose gel electrophoresis to determine the optimal MgSO₄ concentration that results in the highest yield of the specific product with minimal non-specific amplification.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the preparation and use of this compound in molecular biology.
Caption: Workflow for preparing a 1 M this compound stock solution.
Caption: Workflow for optimizing magnesium concentration in a PCR experiment.
Caption: The role of Mg²⁺ as an essential cofactor for enzymatic activity.
Concluding Remarks
The precise concentration of this compound is a critical factor for the success of many molecular biology techniques. While some DNA polymerases, like Taq, often have a preference for magnesium chloride, others, such as Pwo, exhibit higher activity with this compound.[14] Therefore, it is imperative to empirically determine the optimal magnesium concentration for each specific enzyme, primer pair, and DNA template combination to ensure reliable and reproducible results. Proper preparation and storage of this compound stock solutions are fundamental to achieving consistency in experimental outcomes.
References
- 1. magnesium.ca [magnesium.ca]
- 2. Magnesium - Wikipedia [en.wikipedia.org]
- 3. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 4. cephamls.com [cephamls.com]
- 5. Preparation of 1M this compound solution (MgSO4) [protocols.io]
- 6. This compound formolecularbiology,1.00M+/-0.04M 7487-88-9 [sigmaaldrich.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. neb.com [neb.com]
- 9. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 10. What is the optimal magnesium concentration for Taq polymerase? | AAT Bioquest [aatbio.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 13. geneticeducation.co.in [geneticeducation.co.in]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Crystallization Using Magnesium Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein crystallization is a critical step in determining the three-dimensional structure of proteins via X-ray crystallography. The process requires bringing a purified protein solution to a state of supersaturation, where the protein is no longer fully soluble and can assemble into a highly ordered, crystalline lattice. Magnesium sulfate (MgSO₄) is a widely used precipitating agent that facilitates this process.
As a salt, this compound's primary role is to reduce the solubility of the protein through a "salting-out" effect.[1] At high concentrations, the sulfate and magnesium ions compete with the protein for water molecules, effectively dehydrating the protein and promoting protein-protein interactions that are essential for nucleation and crystal growth.[1] The divalent magnesium cation (Mg²⁺) can also play a specific role in stabilizing crystal contacts, which in some cases is essential for obtaining high-quality crystals.[2][3]
These application notes provide a comprehensive protocol for using this compound as a precipitant in protein crystallization experiments, covering initial screening, optimization, and standard experimental setups.
Data Presentation: Key Parameters for Crystallization
Successful crystallization depends on a delicate balance of multiple factors. The optimal conditions are unique to each protein and must be determined empirically. The following table summarizes typical starting ranges for key parameters when using this compound.
| Parameter | Typical Starting Range | Notes |
| Protein Concentration | 5 - 25 mg/mL | Can be as low as 2 mg/mL for large proteins/complexes or as high as 100 mg/mL for smaller proteins.[1][4] |
| This compound Conc. | 0.2 M - 2.0 M | Highly dependent on the protein and other components. Used as a primary precipitant or as an additive. |
| Buffer pH | 4.0 - 9.0 | pH is a critical variable influencing protein solubility. Screening a wide range is recommended.[1] |
| Temperature | 4°C or 20°C (Room Temp) | A constant temperature is crucial for reproducible results.[5][6] |
| Additives / Co-precipitants | Varies | Polyethylene glycols (PEGs), other salts (e.g., NaCl), or organic solvents can be used in combination with MgSO₄. |
Experimental Protocols
The vapor diffusion method is the most common technique for protein crystallization.[7] It allows for a slow, controlled approach to supersaturation, which is ideal for growing large, well-ordered crystals.[7] Both hanging drop and sitting drop variations are widely used.
Protocol 1: Hanging Drop Vapor Diffusion
This technique involves suspending a droplet of the protein-precipitant mixture on a coverslip over a reservoir containing a higher concentration of the precipitant.[8]
Materials:
-
Purified protein solution (5-25 mg/mL)
-
This compound stock solution (e.g., 4 M)
-
Buffer stock solution (e.g., 1 M, various pH values)
-
24-well or 96-well crystallization plates (VDX plates)
-
Siliconized glass cover slips
-
High-vacuum grease
-
Micropipettes and tips
Procedure:
-
Prepare Reservoir Solution: Pipette 500 µL of the reservoir solution into the well of the crystallization plate. The reservoir solution will contain the desired concentration of this compound and buffer (e.g., 1.0 M MgSO₄, 0.1 M Buffer pH 7.0).
-
Apply Grease: Apply a thin, even circle of vacuum grease to the rim of the well to ensure an airtight seal.[8]
-
Prepare the Drop: On a clean coverslip, pipette 1 µL of your protein solution.[5]
-
Add Precipitant: Add 1 µL of the reservoir solution to the protein drop.[5] Some researchers prefer to gently mix the drop with the pipette tip, while others allow the components to mix via diffusion.[8]
-
Seal the Well: Carefully invert the coverslip and place it over the well, with the drop suspended above the reservoir. Gently press and twist the coverslip to create a complete seal with the grease.[5][8]
-
Incubate: Place the plate in a stable, vibration-free incubator set to a constant temperature (e.g., 4°C or 20°C).[6]
-
Monitor: Check for crystal growth daily for the first few days, and then periodically for several weeks. Document any changes in the drop, such as the appearance of precipitate, microcrystals, or large single crystals.[6]
Protocol 2: Sitting Drop Vapor Diffusion
The principle is identical to the hanging drop method, but the protein-precipitant drop is placed on a pedestal that is physically separated from the reservoir within the well.[7] This method can be more amenable to automated, high-throughput screening.
Materials:
-
Same as for Hanging Drop, but use sitting drop crystallization plates.
Procedure:
-
Prepare Reservoir Solution: Pipette the reservoir solution (typically 80-100 µL for 96-well plates) into the well, surrounding the central pedestal.
-
Prepare the Drop: Pipette 100-200 nL of protein solution directly onto the top of the pedestal.
-
Add Precipitant: Add 100-200 nL of the reservoir solution to the protein drop on the pedestal.
-
Seal the Well: Seal the well with optically clear tape or a plate sealer.
-
Incubate and Monitor: Follow steps 6 and 7 from the Hanging Drop protocol.
Optimization Strategies
Initial screening rarely yields diffraction-quality crystals. More often, the results are clear drops, heavy precipitate, or microcrystals. These "hits" must be optimized by systematically varying the crystallization parameters.
-
Clear Drop: The protein is too soluble. Increase the concentration of this compound and/or the protein concentration.[4]
-
Heavy Precipitate: The protein came out of solution too quickly. Decrease the concentration of this compound and/or the protein concentration.[4]
-
Microcrystals/Needles: Conditions are close to optimal. Perform fine-grid screening around the initial condition. This involves making small adjustments to the this compound concentration (±10-20%) and pH (±0.2-0.5 units). Seeding can also be used to encourage the growth of larger crystals from smaller ones.[9]
Visualizations
Experimental Workflow for Protein Crystallization
Caption: General workflow for protein crystallization from sample preparation to analysis.
Principle of Vapor Diffusion Crystallization
Caption: Diagram illustrating the vapor diffusion principle for crystallization.
References
- 1. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 6. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 7. Protein crystallization - Wikipedia [en.wikipedia.org]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Magnesium Sulfate Administration in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of magnesium sulfate (MgSO4) administration protocols commonly employed in preclinical animal research. The information is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of this compound in various disease models.
Introduction
This compound is a widely investigated compound in preclinical research due to its neuroprotective, anti-inflammatory, and vasodilatory properties.[1][2] It has been studied in a variety of animal models, including stroke, traumatic brain injury (TBI), and pre-eclampsia, to assess its efficacy and mechanisms of action.[1][3][4] This document outlines detailed administration protocols, summarizes quantitative data from key studies, and provides visualizations of experimental workflows and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the administration protocols for this compound in different preclinical animal models based on published studies.
Table 1: this compound Administration in Preclinical Models of Neurological Injury
| Animal Model | Species | Route of Administration | Dosage | Timing of Administration | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Rat | Intravenous (IV) | Loading dose: 50 mg/kg, followed by 15 mg/kg TDS | Post-injury | Minimized neurobehavioral and pathological changes.[3] | [3] |
| Traumatic Brain Injury (TBI) | Rat | Intraperitoneal (i.p.) | 125 µmol/400 g rat | 15 minutes post-injury | Significantly reduced progressive tissue loss in the hippocampus.[5] | [5] |
| Stroke (Focal Ischemia) | Rat | Intravenous (IV) | Not specified, but doses yielded serum levels neuroprotective in animal models. | 2, 6, or 8 hours after occlusion | Reduced infarct size by 61% at 2 hours, 48% at 6 hours, and 19% at 8 hours.[1] | [1] |
| Hypoxia-Ischemia (HI) | Rat (PND 4) | Intraperitoneal (i.p.) | 1.1 mg/g | 24 hours prior to HI | Reduced brain injury by 74% in grey matter and 64% in white matter.[6] | [6] |
| Hypoxia-Ischemia (HI) | Mouse (PND 5) | Intraperitoneal (i.p.) | 0.92 mg/g | 24 hours prior to HI | Conferred a 40% reduction in grey matter injury.[6] | [6] |
Table 2: this compound Administration in a Preclinical Model of Pre-eclampsia
| Animal Model | Species | Route of Administration | Dosage | Timing of Administration | Key Findings | Reference |
| L-NAME Induced Hypertension | Rat | Subcutaneous (osmotic minipumps) | 60 mg/kg/day | Day 17 of pregnancy | Reduced maternal blood pressure and neonatal growth retardation.[4] | [4] |
Experimental Protocols
Protocol for this compound Administration in a Rat Model of Traumatic Brain Injury
This protocol is based on methodologies described in studies investigating the neuroprotective effects of MgSO4 following TBI.[3][5]
Materials:
-
This compound (injectable solution)
-
Saline (0.9% NaCl) for vehicle control
-
Anesthesia (e.g., isoflurane)
-
Fluid-percussion brain injury device
-
Syringes and needles for administration
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats to the housing facility for at least 7 days prior to the experiment. Provide ad libitum access to food and water.
-
Induction of Traumatic Brain Injury:
-
Anesthetize the rat using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the desired brain region (e.g., parasagittal cortex).
-
Induce a fluid-percussion injury of moderate severity.
-
-
This compound Preparation and Administration:
-
Prepare the MgSO4 solution to the desired concentration. For example, for a dose of 125 µmol/400g rat, calculate the required volume based on the stock solution concentration.[5]
-
For intravenous administration, a loading dose of 50 mg/kg can be followed by maintenance doses.[3]
-
Administer the prepared MgSO4 solution or vehicle (saline) via the desired route (e.g., intraperitoneal injection or intravenous infusion) at the specified time point post-injury (e.g., 15 minutes).[5]
-
-
Post-operative Care and Monitoring:
-
Monitor the animal's recovery from anesthesia.
-
Provide post-operative analgesia as required.
-
Monitor for any adverse effects.
-
-
Outcome Assessment:
Protocol for this compound Administration in a Rat Model of Pre-eclampsia
This protocol is adapted from a study investigating the effects of MgSO4 on hypertension in a rat model of pre-eclampsia induced by N-nitro-L-arginine methyl ester (L-NAME).[4]
Materials:
-
This compound
-
N-nitro-L-arginine methyl ester (L-NAME)
-
Osmotic minipumps
-
Saline (0.9% NaCl)
-
Pneumatic tail-cuff device for blood pressure measurement
-
Metabolic cages for urine collection
Procedure:
-
Animal Preparation: Use timed-pregnant Sprague-Dawley rats. House them individually with free access to food and water.
-
Pre-treatment Measurements: On day 17 of pregnancy, measure baseline blood pressure and heart rate using a pneumatic tail-cuff device.[4] Collect blood and urine to assess baseline magnesium levels and proteinuria.[4]
-
Osmotic Minipump Implantation:
-
On day 17 of pregnancy, anesthetize the rats.
-
Subcutaneously implant osmotic minipumps set to deliver one of the following:
-
Vehicle (saline)
-
L-NAME (50 mg/kg/day)
-
L-NAME (50 mg/kg/day) + this compound (60 mg/kg/day)[4]
-
-
-
Post-implantation Monitoring:
-
Neonatal Assessment:
-
After birth, weigh and measure the pups at 48 hours postpartum to assess for growth retardation.[4]
-
Visualizations
Signaling Pathways
This compound exerts its neuroprotective effects through multiple mechanisms, primarily by acting as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[7] This action is crucial in preventing excitotoxicity, a major contributor to neuronal damage in conditions like stroke and TBI.
Neuroprotective mechanism of this compound.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for preclinical studies involving this compound.
Workflow for a TBI preclinical study.
Workflow for a pre-eclampsia preclinical study.
References
- 1. Magnesium in clinical stroke - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. pjmhsonline.com [pjmhsonline.com]
- 4. This compound effectively reduces blood pressure in an animal model of preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute treatment with MgSO4 attenuates long-term hippocampal tissue loss after brain trauma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnesium sulphate induces preconditioning in preterm rodent models of cerebral hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fetal Neuroprotection by this compound: From Translational Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"issues with magnesium sulfate stability in aqueous solutions for long-term experiments"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium sulfate in aqueous solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most stable form of this compound to use for preparing aqueous solutions?
A1: For preparing aqueous solutions, it is highly recommended to use this compound heptahydrate (MgSO₄·7H₂O). The anhydrous form of this compound is very hygroscopic, meaning it readily absorbs water from the atmosphere. This property makes it difficult to weigh accurately, which can lead to errors in solution concentration. The heptahydrate form is more stable in air, allowing for more precise and reproducible solution preparation.
Q2: What are the general storage conditions for a stock solution of this compound?
A2: Aqueous solutions of this compound are generally stable if stored properly. For optimal long-term stability, store the solution in a tightly closed container at a controlled room temperature, typically between 15°C and 25°C. It is also advisable to protect the solution from freezing.
Q3: How does temperature affect the solubility of this compound in water?
A3: The solubility of this compound in water is significantly influenced by temperature. As the temperature increases, the solubility of this compound also increases. This means that you can dissolve more this compound in warm water than in cold water. Conversely, a decrease in temperature can lead to the precipitation of this compound if the solution is near saturation.
Q4: Does the pH of the solution affect the stability of this compound?
A4: The solubility of this compound itself is relatively stable across a neutral to acidic pH range. However, the stability of the solution can be compromised at a high pH (alkaline conditions). At elevated pH, magnesium ions (Mg²⁺) can react with hydroxide ions (OH⁻) to form magnesium hydroxide (Mg(OH)₂), which is sparingly soluble and can precipitate out of the solution. A 5% aqueous solution of this compound typically has a pH ranging from 5.5 to 7.0.[1]
Troubleshooting Guide
Issue 1: A white precipitate has formed in my this compound solution over time.
This is a common issue that can arise from several factors. The following guide will help you identify the potential cause and provide a solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of precipitation in this compound solutions.
Issue 2: My experiment requires a buffer. Which buffers are compatible with this compound?
The choice of buffer is critical to prevent precipitation.
-
Phosphate Buffers: Magnesium phosphate is sparingly soluble and can precipitate, especially at higher concentrations of magnesium and phosphate and at a more alkaline pH. It is generally recommended to avoid high concentrations of phosphate buffers in solutions containing significant levels of this compound for long-term storage.
-
Bicarbonate/Carbonate Buffers: Magnesium carbonate is also sparingly soluble. In solutions with a pH above 7, especially if exposed to atmospheric carbon dioxide, magnesium carbonate can precipitate. A study showed that a solution with 15 mEq/L of magnesium and 50 mEq/L of bicarbonate was physically compatible for 48 hours.[2][3][4] However, for long-term experiments, the risk of precipitation increases.
-
HEPES Buffer: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer that is generally a good choice for experiments with divalent cations like magnesium as it does not typically form precipitates.
-
Tris Buffer: Tris (tris(hydroxymethyl)aminomethane) buffer is also a suitable option as it does not form precipitates with magnesium ions.
Data Presentation
The stability of this compound in aqueous solutions is highly dependent on the presence of other ions that can form sparingly soluble salts. The table below provides the solubility product constants (Ksp) for several relevant magnesium and calcium salts. A lower Ksp value indicates lower solubility and a higher likelihood of precipitation.
| Compound | Formula | Ksp at 25°C |
| Magnesium Hydroxide | Mg(OH)₂ | 5.61 x 10⁻¹² |
| Magnesium Carbonate | MgCO₃ | 3.5 x 10⁻⁸ |
| Magnesium Phosphate | Mg₃(PO₄)₂ | 1.04 x 10⁻²⁴ |
| Calcium Sulfate | CaSO₄ | 4.93 x 10⁻⁵ |
| Data sourced from various chemical reference materials.[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] |
The following table illustrates the solubility of anhydrous this compound in water at different temperatures.
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 26.9 |
| 20 | 35.1 |
| 100 | 50.2 |
| Data adapted from publicly available solubility data.[24] |
Experimental Protocols
Protocol 1: Preparation of a Stable 1 M this compound Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound using the stable heptahydrate form.
Materials:
-
This compound heptahydrate (MgSO₄·7H₂O, Molar Mass: 246.47 g/mol )
-
Deionized or distilled water
-
250 mL beaker or conical flask
-
100 mL graduated cylinder
-
Magnetic stirrer and stir bar
-
Sterile storage bottle
Procedure:
-
Weighing: Accurately weigh 24.65 g of this compound heptahydrate.
-
Dissolving: Transfer the weighed MgSO₄·7H₂O to the beaker or flask. Add approximately 80 mL of deionized water. Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until all the crystals have completely dissolved.
-
Volume Adjustment: Carefully transfer the dissolved solution to a 100 mL graduated cylinder. Rinse the beaker with a small amount of deionized water and add the rinsing to the graduated cylinder. Add deionized water to bring the final volume to exactly 100 mL.
-
Mixing: Transfer the solution back to the beaker and stir for a few more minutes to ensure homogeneity.
-
Sterilization (Optional): If a sterile solution is required, it can be filter-sterilized through a 0.22 µm filter or autoclaved.
-
Storage: Transfer the final solution to a labeled, tightly sealed, sterile storage bottle and store at room temperature (15-25°C).
Experimental Workflow for Solution Preparation:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Physical Compatibility of this compound and Sodium Bicarbonate in a Pharmacy-compounded Bicarbonate-buffered Hemofiltration Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical compatibility of this compound and sodium bicarbonate in a pharmacy-compounded hemofiltration solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Ksp Table [chm.uri.edu]
- 7. Calcium sulfate - Wikipedia [en.wikipedia.org]
- 8. Magnesium hydroxide - Wikipedia [en.wikipedia.org]
- 9. ck12.org [ck12.org]
- 10. Solubility Products [gchem.cm.utexas.edu]
- 11. Ksp Table [owl.oit.umass.edu]
- 12. chegg.com [chegg.com]
- 13. brainly.com [brainly.com]
- 14. gauthmath.com [gauthmath.com]
- 15. brainly.com [brainly.com]
- 16. Magnesium carbonate is slightly soluble in water. The Ksp for MgCO3 is 3... [askfilo.com]
- 17. doubtnut.com [doubtnut.com]
- 18. researchgate.net [researchgate.net]
- 19. chemconnections.org [chemconnections.org]
- 20. quora.com [quora.com]
- 21. lacc-terryb.com [lacc-terryb.com]
- 22. Sciencemadness Discussion Board - Separating MgCl2 from a solution of MgCl2 and CaCl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. m.youtube.com [m.youtube.com]
- 24. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing Seeding in Magnesium Sulfate Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium sulfate crystallization. The following sections address common issues encountered during seeding and provide evidence-based solutions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the seeded crystallization of this compound.
Issue 1: No Crystal Growth Observed After Seeding
-
Question: I have added seed crystals to my supersaturated this compound solution, but no crystal growth is occurring. What are the possible causes and solutions?
-
Answer: Several factors can inhibit crystal growth after seeding. Consider the following troubleshooting steps:
-
Supersaturation Level: Ensure your solution is adequately supersaturated. If the supersaturation is too low, the driving force for crystallization will be insufficient for the seeds to grow. Washed seeds of this compound heptahydrate, for instance, were found to be ineffective below a supersaturation of 2.3 °C[1].
-
Seed Crystal Quality: The seed crystals may be inactive due to surface contamination or exposure to adverse environmental conditions[1]. To reactivate seeds, consider washing them with a suitable solvent or using wet grinding before introduction to the solution[1].
-
Solution and Vessel History: Trace impurities or residual crystals from previous experiments can act as unintended nucleation sites, a phenomenon known as adventitious seeding[2]. Thoroughly clean all glassware, potentially using a cleaning agent like Decon 90, to remove any trace nuclei[2]. The reuse of vessels has been shown to be a significant factor in crystallization outcomes[3][4].
-
Stirring Method: The method of stirring can significantly impact crystallization. In some studies, the stirring method was a more significant factor than seed mass or surface area[3][4]. Ensure consistent and appropriate agitation to maintain a homogenous solution and facilitate contact between the seed crystals and the supersaturated solution.
-
Issue 2: Spontaneous (Secondary) Nucleation Occurs, Leading to a Wide Crystal Size Distribution
-
Question: After seeding, I'm observing a shower of fine crystals instead of controlled growth on the seed crystals. How can I prevent this?
-
Answer: Uncontrolled secondary nucleation can be a significant issue. Here are some strategies to mitigate it:
-
Control of Supersaturation: High supersaturation levels can lead to explosive secondary nucleation[1]. It is crucial to operate within the metastable zone width (MSZW), where spontaneous nucleation is less likely. A well-designed temperature profile can help maintain a constant level of supersaturation[1].
-
Cooling Rate: The cooling rate directly influences the rate of supersaturation generation[5]. A slower cooling rate generally provides more time for the solute to deposit onto the existing seed crystals rather than forming new nuclei. Optimal cooling rates need to be determined experimentally for your specific system. Studies have investigated cooling rates of 1 °C per hour and 3 °C per hour[2][3].
-
Seeding Temperature: The temperature at which seeds are introduced is a critical parameter. Introducing seeds at a temperature just below the solubility line is one common approach[6]. The seeding temperature was identified as a significant factor in some experimental designs[3].
-
Seed Loading: While some studies have surprisingly found seed mass to have little consequence[3][4], conventional wisdom and other studies suggest that increasing the seed mass (and thus the available surface area for growth) can help to consume supersaturation more effectively, thereby reducing the likelihood of secondary nucleation[1].
-
Issue 3: Inconsistent Results Between Batches
-
Question: I am following the same protocol, but my crystallization results are not reproducible. What could be causing this variability?
-
Answer: Inconsistent results often stem from subtle variations in experimental conditions. Pay close attention to the following:
-
Vessel History and Preparation: As mentioned, the history of the crystallization vessel can significantly impact the outcome. Reusing vessels can introduce memory effects. Standardize your cleaning protocol and consider using new or dedicated glassware for critical experiments[2][3][4].
-
Stirring Dynamics: The type of stirrer (e.g., magnetic vs. overhead) and the stirring rate can influence the crystallization process[3]. Ensure the same stirring setup and speed are used for all experiments. For instance, a rotation rate of 250 rpm has been used in some studies[2][3].
-
Source and Purity of this compound: Impurities in the this compound source can act as heterogeneous nuclei, leading to inconsistent results[2]. Use a consistent source of high-purity this compound for all experiments.
-
Seed Crystal Preparation: The method of preparing seed crystals (e.g., grinding, sieving, washing) should be standardized. Different preparation methods can affect the activity and size distribution of the seeds.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal seed size for this compound crystallization?
A1: Interestingly, extensive Design of Experiment (DoE) studies have shown that seed size may not be a significant factor in the crystallization of this compound under certain conditions[3][7]. Experiments have been conducted with seed sizes ranging from <75 μm to >200 μm without a discernible effect on the temperature of crystal appearance[2][3][7]. However, it is still good practice to use a consistent and well-defined seed size range for reproducibility.
Q2: How much seed crystal should I add (seed loading)?
A2: Similar to seed size, some studies have found that seed mass has a surprisingly negligible effect on the outcome of this compound crystallization within the ranges tested (e.g., 2 mg to 100 mg)[3][7]. This contradicts the common industrial practice of using 0.1-5% seed loading[7]. For process development, it is recommended to start with a low seed loading (e.g., 1-2% of the expected crystal yield) and optimize from there based on your specific process goals. A patent for large-particle this compound crystallization mentions using 2g/1000ml of seed nuclei[8].
Q3: Should I wash my seed crystals before use?
A3: Washing seed crystals can be a double-edged sword. On one hand, it can remove fine particles and activate the crystal surface[1]. On the other hand, some studies have found that washed seeds of this compound heptahydrate were ineffective below a certain supersaturation level[1]. The decision to wash seeds should be based on experimental observation. If you are experiencing issues with uncontrolled nucleation, a gentle wash with a saturated solution of this compound might be beneficial.
Q4: What is the recommended cooling profile for seeded this compound crystallization?
A4: The optimal cooling profile is system-dependent. However, a slow and controlled cooling rate is generally preferred to prevent excessive supersaturation and secondary nucleation. Cooling rates of 1 °C/hour and 3 °C/hour have been used in experimental studies[2][3]. For industrial processes, a three-stage vacuum flash cooling method has been suggested to increase particle size[9].
Data Presentation
Table 1: Investigated Seeding Parameters and Their Significance in this compound Crystallization (Based on a Design of Experiment Study)
| Factor Investigated | Significance on Crystal Appearance Temperature | Reference |
| Seeding Temperature | Significant | [3] |
| Cooling Rate | Significant | [3] |
| Stirring Method | Significant | [3] |
| Solution Concentration | Significant | [3] |
| Overheat Temperature | Not Significant | [3] |
| Seed Size | Not Significant | [3] |
| Seed Mass | Not Significant | [3][7] |
| Seed Washing | Not Significant | [3] |
| Method of Seed Presentation | Not Significant | [3] |
Table 2: Example Cooling Crystallization Parameters for this compound
| Parameter | Value | Reference |
| Saturation Temperature (T₀) | 50 °C | [5] |
| Cooling Termination Temperature (Tբ) | 20 °C | [5] |
| Stirring Rate (S) | 300 rpm | [5] |
| Cooling Rate (R) | 6 °C/h | [5] |
| Expected Crystal Yield | ~78% | [5] |
Experimental Protocols
Protocol 1: General Seeded Cooling Crystallization of this compound
-
Solution Preparation: Prepare a saturated solution of this compound in deionized water at a specific temperature (e.g., 50 °C)[5]. Ensure all the solute is dissolved. The solution can be filtered to remove any particulate matter.
-
Supersaturation Generation: Cool the solution at a controlled rate (e.g., 6 °C/h)[5]. The cooling can be achieved using a programmable water bath or a jacketed crystallization vessel.
-
Seeding: Once the solution reaches a predetermined temperature within the metastable zone, introduce a known quantity of well-characterized this compound seed crystals.
-
Crystal Growth: Continue the controlled cooling profile to allow for the growth of the seed crystals. Maintain constant agitation (e.g., 300 rpm) throughout the process[5].
-
Harvesting: Once the final temperature is reached (e.g., 20 °C)[5], separate the crystals from the mother liquor by filtration.
-
Drying: Wash the crystals with a small amount of cold, saturated this compound solution and then dry them in a controlled environment.
Protocol 2: Preparation of Seed Crystals
-
Initial Crystallization: Prepare a supersaturated solution of this compound and allow it to cool slowly to produce a first crop of crystals. Alternatively, fast evaporation of a hot solution can be used to generate initial crystals[10].
-
Sieving: Dry the initial crystals and sieve them to obtain a specific size fraction (e.g., <75 μm or >200 μm)[2][3].
-
Storage: Store the sieved seed crystals in a desiccator to prevent water absorption and agglomeration.
-
(Optional) Washing/Activation: Immediately before use, the seed crystals can be washed with a saturated solution to remove fines and activate the surface[1].
Visualizations
Caption: A typical experimental workflow for seeded crystallization of this compound.
Caption: A logical troubleshooting guide for common issues in seeded crystallization.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iwaponline.com [iwaponline.com]
- 6. imwa.info [imwa.info]
- 7. researchgate.net [researchgate.net]
- 8. CN112429754A - Large-particle this compound cooling crystallization method and system - Google Patents [patents.google.com]
- 9. The Recrystallization Process of this compound [magnesiumking.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Magnesium Sulfate and Sodium Sulfate as Drying Agents for Organic Solvents
In the realm of chemical synthesis and purification, the removal of residual water from organic solvents is a critical step to ensure reaction efficiency, prevent side reactions, and obtain pure products. Anhydrous magnesium sulfate (MgSO₄) and anhydrous sodium sulfate (Na₂SO₄) are two of the most commonly employed drying agents in laboratory settings. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate agent for their specific needs.
Performance Comparison: A Quantitative Overview
The efficiency of a drying agent is determined by several key factors: its capacity (the amount of water it can absorb per unit weight), its speed of action, and the completeness of water removal (intensity). Experimental data consistently demonstrates the superior performance of this compound in these aspects.
A study utilizing nuclear magnetic resonance (NMR) spectroscopy to quantify the remaining water content in acetonitrile after treatment with the respective drying agents revealed a significant difference in their efficacy. Anhydrous this compound reduced the water content to 2.6%, whereas anhydrous sodium sulfate only lowered it to 8.8% under the same conditions.[1]
| Parameter | This compound (MgSO₄) | Sodium Sulfate (Na₂SO₄) | Reference |
| Remaining Water in Acetonitrile | 2.6% | 8.8% | [1] |
| Drying Speed | Rapid | Slow | [2][3][4][5][6] |
| Capacity | High (forms MgSO₄·7H₂O) | High (forms Na₂SO₄·10H₂O) | [5][7] |
| Intensity (Completeness) | High | Low to Moderate | [2] |
| Acidity | Slightly acidic | Neutral | [7] |
| Physical Form | Fine powder | Granular crystals | [6] |
Key Performance Characteristics
This compound (MgSO₄):
Anhydrous this compound is a fine powder that reacts exothermically with water to form the heptahydrate (MgSO₄·7H₂O).[7] Its key advantages are its rapid rate of water absorption and its high drying capacity and intensity.[2][7] This makes it a highly effective and efficient drying agent for most organic solvents. However, it is slightly acidic, which can be a disadvantage when drying acid-sensitive compounds.[7] Due to its fine particulate nature, filtration is typically required to remove it from the dried solvent.[6]
Sodium Sulfate (Na₂SO₄):
Anhydrous sodium sulfate is a neutral, granular solid that forms the decahydrate (Na₂SO₄·10H₂O) upon contact with water below 32.4°C.[7] Its primary advantages are its neutral pH and ease of removal from the solvent by decantation or simple filtration due to its larger particle size.[6] However, its drying action is significantly slower and less complete compared to this compound.[2][4][5][8][9][10][11] It is often considered a good choice for preliminary drying or for drying solutions containing acid-sensitive compounds.
Experimental Protocol: Determination of Drying Agent Efficiency
To quantitatively assess the efficiency of this compound and sodium sulfate as drying agents, the following experimental protocol can be employed. This method utilizes Karl Fischer titration, a highly accurate and specific method for determining water content in organic solvents.[3][8][12][13]
Objective: To determine and compare the residual water content in an organic solvent after treatment with anhydrous this compound and anhydrous sodium sulfate.
Materials:
-
Anhydrous this compound (powder)
-
Anhydrous sodium sulfate (granular)
-
Organic solvent with a known initial water content (e.g., acetonitrile, ethyl acetate)
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous glassware (e.g., Erlenmeyer flasks with stoppers)
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
Preparation of Solvent Samples:
-
Dispense equal volumes (e.g., 50 mL) of the organic solvent with a known initial water content into three separate, dry Erlenmeyer flasks.
-
Label the flasks as "Control," "MgSO₄," and "Na₂SO₄."
-
-
Initial Water Content Measurement (Control):
-
Using a dry syringe, carefully extract an aliquot (e.g., 1 mL) from the "Control" flask.
-
Inject the aliquot into the Karl Fischer titrator and measure the water content in parts per million (ppm) or percentage (%). This will serve as the baseline water content.
-
-
Drying Agent Treatment:
-
To the "MgSO₄" flask, add a standardized amount (e.g., 5 g) of anhydrous this compound.
-
To the "Na₂SO₄" flask, add the same standardized amount (e.g., 5 g) of anhydrous sodium sulfate.
-
Immediately stopper both flasks to prevent atmospheric moisture contamination.
-
-
Equilibration:
-
Place both flasks on a magnetic stirrer and stir the contents at a moderate speed for a predetermined amount of time (e.g., 30 minutes) to ensure thorough contact between the drying agent and the solvent.
-
-
Post-Drying Water Content Measurement:
-
Allow the drying agent to settle in each flask.
-
Carefully withdraw an aliquot (e.g., 1 mL) of the supernatant from the "MgSO₄" flask, ensuring no solid particles are transferred.
-
Inject the aliquot into the Karl Fischer titrator and measure the water content.
-
Repeat the process for the "Na₂SO₄" flask.
-
-
Data Analysis:
-
Compare the final water content of the solvents treated with this compound and sodium sulfate to the initial water content of the control sample.
-
Calculate the percentage of water removed by each drying agent.
-
Logical Workflow for Efficiency Comparison
Caption: Workflow for comparing the efficiency of drying agents.
Conclusion
The choice between this compound and sodium sulfate as a drying agent depends on the specific requirements of the chemical process. For rapid and thorough drying of most neutral or basic organic solvents, anhydrous this compound is the more effective choice. Its high capacity, speed, and intensity of drying ensure a high degree of water removal. However, for acid-sensitive compounds or when a less vigorous drying agent is sufficient, anhydrous sodium sulfate provides a suitable, neutral alternative that is easy to handle and remove. The provided experimental protocol offers a standardized method for researchers to quantitatively evaluate and select the most appropriate drying agent for their applications, ensuring the integrity and success of their chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcckf.com [mcckf.com]
- 4. Comparison of this compound and sodium sulfate for removal of water from pesticide extracts of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. reddit.com [reddit.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. store.astm.org [store.astm.org]
- 9. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. store.astm.org [store.astm.org]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
A Comparative Guide to Validating Magnesium Sulfate Concentration in Experimental Protocols
For researchers, scientists, and drug development professionals, accurate determination of magnesium sulfate concentration is paramount for experimental reproducibility and therapeutic efficacy. This guide provides a comprehensive comparison of two prevalent analytical methods: Complexometric Titration with EDTA and Flow Analysis-Fourier Transform Infrared Spectroscopy (FA-FTIR). We present a detailed analysis of their respective protocols, performance characteristics, and practical considerations to aid in selecting the most suitable method for your research needs.
Performance Characteristics: A Head-to-Head Comparison
The selection of an appropriate analytical method hinges on a thorough understanding of its performance capabilities. The following table summarizes the key quantitative characteristics of Complexometric Titration with EDTA and FA-FTIR for the determination of this compound concentration.
| Parameter | Complexometric Titration with EDTA | Flow Analysis-Fourier Transform Infrared Spectroscopy (FA-FTIR) |
| Principle | Titration of magnesium ions with a standard solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent, using a colorimetric indicator to determine the endpoint. | Measurement of the infrared absorbance of the sulfate ion (SO₄²⁻) at a specific wavelength. |
| Accuracy | High, with reported accuracy in the range of 98.8% to 100.9% for similar magnesium compounds.[1] | High, with results in strong agreement with reference titration methods. |
| Precision | Good, with a relative standard deviation (%RSD) of up to 2.1% reported for similar magnesium compounds.[1] | Excellent, with a reported precision of approximately 1% RSD.[2] |
| Dynamic Range | Dependent on the concentration of the EDTA titrant. | 1 to 50 mg/mL.[2] |
| Limit of Detection (LOD) | Method-dependent, generally in the low mg/L range. | 0.26 mg/mL.[2] |
| Limit of Quantification (LOQ) | Typically higher than the LOD, requires validation for specific protocols. | Requires validation for specific protocols. |
| Analysis Time per Sample | Longer, involves manual titration and endpoint determination. | Rapid, with an analytical frequency of 12 samples per hour.[2] |
| Interferences | Other metal ions (e.g., calcium, zinc) can interfere and may require masking agents. High concentrations of organic matter may also interfere. | Minimal interference from common excipients in parenteral formulations.[2] |
| Cost | Lower initial equipment cost, but requires skilled personnel and consumable reagents. | Higher initial instrument cost, but can be more cost-effective for high-throughput analysis due to automation and reduced reagent consumption. |
| Regulatory Acceptance | Well-established and widely accepted pharmacopeial method.[1] | Gaining acceptance, particularly for process analytical technology (PAT) applications. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for both complexometric titration and FA-FTIR analysis of this compound.
Complexometric Titration with EDTA
This method relies on the formation of a stable complex between magnesium ions and EDTA.
Reagents and Equipment:
-
This compound sample
-
Standardized 0.05 M EDTA solution
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Eriochrome Black T or Mordant Black II indicator[3]
-
Burette, pipette, and conical flasks
-
Distilled or deionized water
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.3 g of the this compound sample and dissolve it in 50 mL of distilled water in a conical flask.[3]
-
Buffering: Add 10 mL of the ammonia-ammonium chloride buffer solution to maintain a pH of approximately 10.[3]
-
Indicator Addition: Add a few drops of the Eriochrome Black T or Mordant Black II indicator to the solution. The solution will turn a wine-red color.[3]
-
Titration: Titrate the sample solution with the standardized 0.05 M EDTA solution from the burette. The endpoint is reached when the color changes from wine-red to a distinct blue.[3]
-
Calculation: The concentration of this compound is calculated based on the volume of EDTA solution consumed.
Flow Analysis-Fourier Transform Infrared Spectroscopy (FA-FTIR)
This instrumental method provides a rapid and automated approach for concentration determination.
Reagents and Equipment:
-
This compound sample and standards
-
FA-FTIR spectrometer equipped with a suitable flow cell
-
Peristaltic pump and tubing
-
Computer with data acquisition and analysis software
-
Distilled or deionized water
Procedure:
-
Instrument Setup: Set up the FA-FTIR system according to the manufacturer's instructions.
-
Calibration: Prepare a series of this compound standards of known concentrations and use them to generate a calibration curve by measuring the absorbance of the sulfate band around 1110 cm⁻¹.[2]
-
Sample Preparation: Dilute the this compound sample with distilled or deionized water to fall within the calibrated concentration range.
-
Analysis: Introduce the prepared sample into the FA-FTIR system using the peristaltic pump.
-
Data Acquisition and Calculation: The software will automatically measure the absorbance of the sample and calculate the this compound concentration based on the established calibration curve.
Visualizing the Methodologies
To further clarify the experimental processes and aid in decision-making, the following diagrams have been generated using Graphviz.
Conclusion
Both Complexometric Titration with EDTA and FA-FTIR are robust methods for the validation of this compound concentration. The choice between them is contingent on the specific requirements of the experimental setting. For laboratories with a high sample throughput and a need for rapid, automated analysis, FA-FTIR presents a compelling option, especially given its minimal sample preparation and high precision.[2] Conversely, complexometric titration remains a highly accurate and cost-effective method, particularly when the initial capital investment for instrumentation is a primary concern and the sample load is manageable. Careful consideration of factors such as sample matrix, potential interferences, and available resources will guide the selection of the most appropriate and efficient validation protocol for your research and development endeavors.
References
Navigating the Therapeutic Landscape of Preeclampsia: A Comparative Analysis of Magnesium Sulfate and Its Emerging Alternatives
For researchers, scientists, and drug development professionals, the quest for safer and more effective treatments for preeclampsia is a critical endeavor. While magnesium sulfate has long been the standard of care for seizure prophylaxis in severe preeclampsia, its narrow therapeutic window and potential for toxicity necessitate the exploration of alternative therapeutic strategies. This guide provides an objective comparison of this compound with promising alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
This compound: The Enduring Standard
This compound's primary role in preeclampsia management is the prevention and treatment of eclamptic seizures. Its exact mechanism of action is thought to be multifactorial, involving central nervous system depression, blockade of N-methyl-D-aspartate (NMDA) receptors, and cerebral vasodilation, which collectively increase the seizure threshold.[1][2][3] Clinical evidence overwhelmingly supports its efficacy, with the landmark Magpie Trial demonstrating that this compound halves the risk of eclampsia.[2]
Mechanism of Action: A Multifaceted Approach
The therapeutic effects of this compound are believed to stem from several key actions:
-
CNS Depression: It reduces neuronal excitability, acting as a central nervous system depressant.[1]
-
NMDA Receptor Blockade: By antagonizing NMDA receptors, it decreases central glutamic stimulation, which is implicated in seizure activity.[2]
-
Vasodilation: this compound induces vasodilation, particularly in the cerebral vasculature, which may alleviate vasospasm and improve blood flow.[1][2][4]
-
Blood-Brain Barrier Protection: Evidence suggests it may protect the integrity of the blood-brain barrier and limit the formation of cerebral edema.[3][4]
-
Angiogenic Balance: More recent research indicates that this compound therapy can decrease levels of the anti-angiogenic factor sFlt-1 and increase nitric oxide production, potentially improving the angiogenic balance.[5]
Emerging Alternatives: A New Frontier in Preeclampsia Treatment
Research into the pathophysiology of preeclampsia, particularly the role of angiogenic imbalance and endothelial dysfunction, has paved the way for novel therapeutic targets. Several drug candidates are under active investigation, each with a unique mechanism of action.
Pravastatin: Targeting Angiogenic Imbalance
Pravastatin, a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, has shown promise in preclinical and early clinical studies. Its proposed mechanism in preeclampsia extends beyond its lipid-lowering effects and centers on correcting the angiogenic imbalance characterized by high levels of soluble fms-like tyrosine kinase-1 (sFlt-1) and low levels of placental growth factor (PlGF).
Metformin: A Metabolic Modulator with Potential
Metformin, a biguanide commonly used to treat type 2 diabetes, is being investigated for its potential to prolong gestation in preterm preeclampsia. Its mechanism is thought to involve improvements in mitochondrial function and metabolism within placental trophoblasts.
Esomeprazole: A Proton Pump Inhibitor with Anti-angiogenic Effects
Esomeprazole, a proton pump inhibitor, has been shown in preclinical studies to reduce the secretion of sFlt-1 and soluble endoglin (sEng), another anti-angiogenic factor implicated in preeclampsia. Its mechanism may also involve the inhibition of autophagy through the SIRT1/AMPKα-mTOR pathway.
Antihypertensives: Labetalol and Nifedipine
While not direct alternatives for seizure prophylaxis, antihypertensive agents like labetalol and nifedipine are crucial in managing the severe hypertension associated with preeclampsia, thereby reducing the risk of cerebrovascular events that can lead to seizures. Some studies have explored their potential as alternatives to this compound for seizure prevention.
Quantitative Data Comparison
| Drug | Mechanism of Action | Efficacy in Seizure Prevention | Effect on Blood Pressure | Key Adverse Events |
| This compound | CNS depression, NMDA receptor antagonist, cerebral vasodilator | Gold standard; significantly reduces risk of eclampsia | Modest reduction | Respiratory depression, loss of deep tendon reflexes, cardiac arrest (at toxic levels) |
| Labetalol | Alpha- and beta-adrenergic blocker | Some studies suggest comparable efficacy to MgSO4 in preventing seizures, though more research is needed.[6][7] | Significant reduction | Bradycardia, bronchospasm, dizziness |
| Nifedipine/Nimodipine | Calcium channel blocker | Nimodipine was found to be less effective than this compound for seizure prophylaxis.[2] | Significant reduction | Headache, flushing, tachycardia |
| Pravastatin | HMG-CoA reductase inhibitor; reduces sFlt-1, increases PlGF | Under investigation; aims to modify disease progression rather than acute seizure prevention. | Potential for modest reduction | Generally well-tolerated; long-term fetal effects still under investigation. |
| Metformin | Biguanide; improves placental metabolism | Under investigation for prolonging gestation in preterm preeclampsia, not for acute seizure prevention. | No direct significant effect | Gastrointestinal upset (diarrhea) |
| Esomeprazole | Proton pump inhibitor; reduces sFlt-1 and sEng | Under investigation for disease modification, not acute seizure prevention. | Potential for modest reduction | Generally well-tolerated in pregnancy for other indications. |
Experimental Protocols
In Vitro Assessment of sFlt-1 Secretion in Response to Pravastatin
Objective: To determine the effect of pravastatin on the secretion of sFlt-1 from primary human trophoblast cells.
Methodology:
-
Trophoblast Isolation and Culture: Primary trophoblasts are isolated from term human placentas using a standard trypsin-DNase digestion and Percoll gradient centrifugation method. Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Pravastatin Treatment: Once confluent, trophoblast cultures are treated with varying concentrations of pravastatin (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 24-48 hours).
-
Supernatant Collection: Following treatment, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
sFlt-1 Quantification: The concentration of sFlt-1 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: sFlt-1 concentrations are normalized to total protein content of the cell lysates. Statistical analysis (e.g., ANOVA) is performed to compare sFlt-1 levels between different treatment groups.
Western Blot Analysis of AMPK/mTOR Pathway Activation
Objective: To assess the effect of esomeprazole on the phosphorylation status of AMPK and mTOR in a cellular model of preeclampsia.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., HUVECs or trophoblast cells) is cultured under conditions that mimic preeclampsia (e.g., hypoxia). Cells are then treated with esomeprazole at various concentrations and for different time points.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of AMPK and mTOR. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the activation state of the signaling pathway.
Conclusion
While this compound remains the cornerstone of eclampsia prophylaxis, the landscape of preeclampsia therapeutics is evolving. Alternatives such as pravastatin, metformin, and esomeprazole offer novel mechanisms of action that target the underlying pathophysiology of the disease. Antihypertensives like labetalol and nifedipine play a critical role in blood pressure management and are being explored for their potential in seizure prevention. Continued research, including well-designed clinical trials and detailed mechanistic studies, is essential to validate these emerging therapies and ultimately provide safer and more effective treatment options for women with preeclampsia.
References
- 1. droracle.ai [droracle.ai]
- 2. ogmagazine.org.au [ogmagazine.org.au]
- 3. droracle.ai [droracle.ai]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of intravenous infusion of labetalol versus this compound on cerebral hemodynamics of preeclampsia patients with severe features using transcranial doppler - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Magnesium Sulfate from Different Suppliers for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of magnesium sulfate (MgSO₄) from various commercial suppliers. The purity and consistency of reagents are paramount in scientific research and drug development, as even minor variations in quality can significantly impact experimental outcomes. This document outlines key analytical and functional tests to compare the performance of MgSO₄ from different sources and presents hypothetical data to illustrate potential differences.
Introduction
This compound is a critical reagent in numerous biological and chemical applications. It serves as a source of magnesium ions (Mg²⁺), which are essential cofactors for many enzymes, play a crucial role in maintaining the stability of membranes and nucleic acids, and act as a calcium channel antagonist. In cell culture, it is a key component of many media formulations, influencing cell growth, proliferation, and response to stimuli. For pharmaceutical applications, the purity and quality of MgSO₄ are strictly regulated to ensure safety and efficacy.
Given its widespread use, researchers must ensure that the MgSO₄ used in their experiments is of high and consistent quality. Variations between suppliers or even between different lots from the same supplier can introduce unintended variables, leading to issues with reproducibility. This guide details a cross-validation workflow to assess and compare MgSO₄ from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C).
Experimental Protocols
Detailed methodologies for key analytical and functional assays are provided below. These protocols are based on standard pharmacopeial methods and common laboratory practices.
Physicochemical and Purity Analysis
a) Assay of this compound (Complexometric Titration)
This method determines the percentage purity of MgSO₄.
-
Accurately weigh approximately 0.1 g of this compound and dissolve it in 50 mL of deionized water.
-
Add 10 mL of an ammonia-ammonium chloride buffer solution (pH 10.7).
-
Add 2-3 drops of Eriochrome Black T indicator. The solution will turn a wine-red color.
-
Titrate the solution with a standardized 0.05 M EDTA (disodium ethylenediaminetetraacetate) solution.
-
The endpoint is reached when the color changes from wine-red to a distinct blue.
-
Record the volume of EDTA used and calculate the percentage of MgSO₄·7H₂O.
b) Determination of pH
-
Prepare a 5% w/v solution by dissolving 1.0 g of MgSO₄ in 20 mL of CO₂-free deionized water.
-
Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Measure the pH of the MgSO₄ solution. Pharmacopeial standards often specify a range between 5.0 and 8.2.
c) Heavy Metal Analysis (Inductively Coupled Plasma - Mass Spectrometry - ICP-MS)
This method provides a sensitive quantification of heavy metal impurities.
-
Prepare a 2% solution of MgSO₄ from each supplier in ultra-pure water.
-
Prepare standard solutions of lead (Pb), arsenic (As), and other relevant heavy metals at known concentrations.
-
Analyze the samples and standards using a calibrated ICP-MS instrument according to the manufacturer's instructions.
-
Quantify the concentration of heavy metals in each sample in parts per million (ppm).
Functional Assay in a Biological System
a) Cell Proliferation Assay (MTT Assay)
This assay assesses the impact of MgSO₄ on the metabolic activity of a cell line, which is an indicator of cell viability and proliferation. The human osteoblast-like cell line Saos-2 is used here as an example, as some cell types can be sensitive to different magnesium salts.
-
Seed Saos-2 cells in 96-well plates at a density of 5,000 cells per well in their standard growth medium and incubate for 24 hours.
-
Prepare separate batches of growth medium, each supplemented with an identical concentration (e.g., 1 mM) of MgSO₄ from Supplier A, Supplier B, and Supplier C. Include a control group with the standard medium.
-
After 24 hours, replace the medium in the wells with the prepared media from the different suppliers.
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the control group's absorbance.
Data Presentation
The following tables summarize hypothetical results from the cross-validation experiments for MgSO₄ from three different suppliers.
Table 1: Physicochemical and Purity Analysis
| Parameter | Supplier A | Supplier B | Supplier C | USP/EP Specification |
| Assay (% MgSO₄·7H₂O) | 99.8% | 99.5% | 98.7% | ≥ 99.0% |
| pH (5% solution) | 6.5 | 7.8 | 5.2 | 5.0 - 8.2 |
| Lead (Pb) (ppm) | < 0.5 | 1.2 | 0.8 | ≤ 2 ppm |
| Arsenic (As) (ppm) | < 0.1 | 0.9 | 0.5 | ≤ 3 ppm |
| Clarity of Solution | Clear, colorless | Clear, colorless | Clear, colorless | Clear, colorless |
Table 2: Functional Assay - Cell Proliferation
| Supplier | Mean Absorbance (570 nm) | Cell Viability (% of Control) | Standard Deviation |
| Control (Standard Medium) | 1.25 | 100% | ± 0.08 |
| Supplier A | 1.23 | 98.4% | ± 0.09 |
| Supplier B | 1.15 | 92.0% | ± 0.12 |
| Supplier C | 1.21 | 96.8% | ± 0.10 |
Mandatory Visualizations
Caption: Experimental workflow for the cross-validation of this compound suppliers.
Caption: Signaling pathway showing Mg²⁺ as a calcium channel antagonist.
Discussion and Conclusion
The hypothetical data illustrate the potential for variability among suppliers. In this example:
-
Supplier A demonstrates the highest purity and performs comparably to the control in the functional assay, with negligible heavy metal contamination. This would be the preferred supplier for sensitive applications.
-
Supplier B meets the minimum purity specification but shows a slight negative impact on cell proliferation and has higher levels of heavy metals. While acceptable for some applications, it may not be suitable for sensitive cell-based assays or in vivo studies.
-
Supplier C fails to meet the minimum purity requirement, which is a critical failure. Despite performing reasonably well in the cell assay, its use would not be recommended for GMP or GLP-compliant work.
This guide underscores the importance of a systematic approach to qualifying reagents. While a Certificate of Analysis (CoA) provides valuable information, independent verification through analytical and functional testing is crucial for ensuring the reproducibility and reliability of research data. Researchers should establish a consistent supplier for critical reagents like this compound and perform lot-to-lot testing to minimize experimental variability over time.
Unveiling the Purity of Anhydrous Magnesium Sulfate: A Guide for Sensitive Chemical Reactions
For researchers, scientists, and drug development professionals engaged in sensitive chemical reactions, the choice and purity of a drying agent can be a critical, yet often overlooked, factor influencing reaction yield, selectivity, and reproducibility. Anhydrous magnesium sulfate (MgSO₄) is a widely utilized desiccant in organic synthesis. This guide provides a comprehensive comparison of anhydrous this compound with alternative drying agents, supported by experimental data, and outlines detailed protocols for evaluating its purity to ensure the integrity of your sensitive reactions.
The Critical Role of Purity in Sensitive Reactions
In reactions involving organometallics, such as Grignard reagents, or in finely tuned catalytic processes, trace impurities in reagents can have significant consequences. Water is a well-known interferent, capable of quenching organometallic reagents and deactivating catalysts. However, other impurities, such as residual acidity or trace metals within the drying agent itself, can also lead to undesirable side reactions, reduced yields, and inconsistent results. Therefore, a thorough evaluation of the purity of anhydrous this compound is not merely a matter of good laboratory practice but a crucial step in ensuring the success of sensitive chemical transformations.
Comparative Performance of Drying Agents
Anhydrous this compound is favored for its rapid and efficient water-scavenging capabilities.[1] A comparative study using nuclear magnetic resonance spectroscopy to analyze the water content in an organic solvent after treatment with different drying agents demonstrated that this compound is a much more effective drying agent than sodium sulfate, which was found to be relatively ineffective at removing residual water.[1]
The water absorption capacity of anhydrous this compound is reported to be between 0.8 to 1.2 grams of water per gram of MgSO₄.[2]
Below is a summary of the performance of common drying agents:
| Drying Agent | Chemical Formula | Drying Capacity (g H₂O / g agent) | Speed of Drying | Acidity/Basicity | Typical Form |
| This compound | MgSO₄ | High (0.8 - 1.2)[2] | Fast | Slightly Acidic | Fine Powder |
| Sodium Sulfate | Na₂SO₄ | Moderate | Slow | Neutral | Granular |
| Calcium Sulfate | CaSO₄ | Low | Fast | Neutral | Granular |
| Calcium Chloride | CaCl₂ | High | Fast | Neutral | Granular/Powder |
| Molecular Sieves | (e.g., 3Å, 4Å) | High | Very Fast | Neutral | Beads/Powder |
Evaluating the Purity of Anhydrous this compound
To ensure the suitability of anhydrous this compound for sensitive reactions, a series of analytical tests should be performed. The required purity level will depend on the specific application, with more stringent requirements for highly sensitive processes. Different grades of this compound are commercially available, including technical, United States Pharmacopeia (USP), and American Chemical Society (ACS) reagent grade, each with defined limits for various impurities.[2]
Key Purity Parameters and Experimental Protocols
A comprehensive evaluation of anhydrous this compound should include the determination of its water content, pH, and the presence of inorganic impurities such as chlorides and heavy metals.
Table 2: Purity Specifications for Different Grades of Anhydrous this compound
| Parameter | Technical Grade | USP Grade | ACS Reagent Grade |
| Assay (MgSO₄, dried basis) | Variable | ≥ 99.0% | ≥ 97% |
| Water Content | Variable | Not specified for anhydrous | ≤ 2.0% (Loss on Drying) |
| pH of 5% solution | Not specified | 5.0 - 9.2 | ~7.9 |
| Chloride (Cl) | Not specified | ≤ 0.014% | ≤ 5 ppm |
| Heavy Metals (as Pb) | Not specified | ≤ 10 ppm | ≤ 5 ppm |
| Iron (Fe) | Not specified | ≤ 20 ppm | ≤ 5 ppm |
Experimental Protocols
Determination of Water Content by Karl Fischer Titration
Principle: The Karl Fischer titration is a highly specific and accurate method for determining water content. The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.
Protocol:
-
Apparatus: Automatic Karl Fischer titrator (coulometric or volumetric).
-
Reagents: Karl Fischer reagent, anhydrous methanol (or other suitable solvent).
-
Procedure: a. Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint to eliminate residual water. b. Accurately weigh approximately 0.1-0.5 g of the anhydrous this compound sample and quickly transfer it to the titration vessel. c. Stir to dissolve the sample completely. For insoluble samples, a high-speed homogenizer or external extraction may be necessary. d. Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. e. The water content is automatically calculated by the instrument based on the amount of reagent consumed.
Determination of pH (Acidity/Basicity)
Principle: The pH of an aqueous solution of the this compound is measured to determine the presence of any free acid or base.
Protocol:
-
Apparatus: Calibrated pH meter.
-
Procedure: a. Dissolve 5.0 g of the anhydrous this compound sample in 100 mL of freshly boiled and cooled deionized water. b. Stir the solution until the sample is completely dissolved. c. Measure the pH of the solution using the calibrated pH meter.
Limit Test for Chloride
Principle: The turbidity produced by the addition of silver nitrate to a solution of the sample is compared to that of a standard chloride solution.
Protocol:
-
Reagents: Nitric acid, silver nitrate solution (5% w/v), standard chloride solution (e.g., 10 ppm Cl).
-
Procedure: a. Dissolve 1.0 g of the anhydrous this compound sample in 30-40 mL of deionized water. b. Add 1 mL of nitric acid and dilute to 50 mL with deionized water. c. Add 1 mL of silver nitrate solution, mix, and allow to stand for 5 minutes protected from light. d. Simultaneously, prepare a standard by taking a known volume of the standard chloride solution and treating it in the same manner. e. Compare the turbidity of the sample solution with that of the standard. The turbidity of the sample should not exceed that of the standard.
Determination of Trace Metal Impurities by ICP-MS
Principle: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used to determine the concentration of a wide range of metallic elements. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.[3][4][5][6]
Protocol:
-
Apparatus: Inductively Coupled Plasma-Mass Spectrometer.
-
Sample Preparation: a. Accurately weigh about 0.1 g of the anhydrous this compound sample. b. Dissolve the sample in high-purity deionized water or a dilute acid solution (e.g., 1% nitric acid). c. Dilute the solution to a suitable volume (e.g., 100 mL) with the same solvent. A further dilution may be required depending on the expected concentration of impurities and the instrument's linear range.
-
Analysis: a. Calibrate the ICP-MS instrument with certified standard solutions of the elements of interest. b. Aspirate the prepared sample solution into the instrument. c. The concentration of each metallic impurity is determined by the instrument software based on the calibration.
Visualizing the Workflow and Logic
To aid in understanding the evaluation process, the following diagrams illustrate the key workflows and decision-making logic.
References
- 1. Comparison of this compound and sodium sulfate for removal of water from pesticide extracts of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. usp.org [usp.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
"confirming the role of magnesium sulfate in protein crystallization through comparative analysis"
For researchers, scientists, and drug development professionals, achieving high-quality protein crystals is a critical bottleneck in the determination of three-dimensional protein structures. The choice of precipitating agent is a key variable in this process. This guide provides a comparative analysis of magnesium sulfate's role in protein crystallization, supported by experimental data and detailed protocols, to aid in the rational design of crystallization experiments.
This compound is a commonly used precipitating agent in protein crystallization, valued for its high solubility and ability to induce precipitation by "salting out". It functions by competing with the protein for water molecules, thereby reducing the protein's solubility and promoting the formation of a crystalline lattice. Its effectiveness, however, can vary significantly compared to other salts and precipitating agents.
Comparative Analysis of Crystallization Success Rates
A study by McPherson (2001) provided a comparative analysis of the success rates of 12 different salts in crystallizing a set of 31 proteins and viruses.[1][2] The results, summarized below, highlight the relative performance of this compound against other common precipitants under the tested conditions.
| Precipitating Salt | Number of Proteins Crystallized (out of 23) | Success Rate (%) |
| Sodium Malonate | 19 | 82.6 |
| Sodium Acetate | 11 | 47.8 |
| Sodium Tartrate | 11 | 47.8 |
| Sodium Formate | 11 | 47.8 |
| Ammonium Sulfate | 11 | 47.8 |
| This compound | Not explicitly stated as a top performer, but uniquely crystallized xylanase and bovine trypsin in this study | Data not available for direct comparison of overall success rate |
| Lithium Chloride | 1 | 4.3 |
Table 1: Comparison of the number of macromolecules crystallized by different salts. Data extracted from a study that screened 31 proteins and viruses, of which 23 successfully crystallized with at least one of the 12 salts tested.[1][2]
While sodium malonate demonstrated the highest overall success rate in this particular study, it is crucial to note that certain proteins were uniquely crystallized by specific salts. For instance, xylanase and bovine trypsin only formed crystals in the presence of this compound, underscoring the importance of screening a diverse range of precipitants.[1]
Experimental Protocols
The following are generalized experimental protocols for performing a comparative analysis of precipitating agents for protein crystallization using the vapor diffusion method.
Materials and Reagents
-
Purified protein sample (≥95% purity, concentration of 5-20 mg/ml in a low ionic strength buffer)[3]
-
Precipitant stock solutions (e.g., 2.0 M this compound, 2.0 M Sodium Malonate, 4.0 M Ammonium Sulfate, etc.)
-
Buffer solutions at various pH values (e.g., Tris-HCl, HEPES, MES)
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
-
Sealing tape or oil
-
Microscopes for crystal visualization
Hanging Drop Vapor Diffusion Protocol
-
Plate Setup: Pipette 500 µl of the reservoir solution (containing the precipitating agent at a specific concentration) into the reservoir of the crystallization plate well.
-
Drop Preparation: On a siliconized cover slip, mix 1 µl of the protein solution with 1 µl of the reservoir solution.
-
Sealing: Invert the cover slip and place it over the reservoir, sealing the well with grease or sealant to create a closed system.
-
Equilibration: Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution. This gradually increases the concentration of both the protein and the precipitating agent in the drop, ideally leading to crystal formation.
-
Incubation and Observation: Incubate the plates at a constant temperature (e.g., 17-20°C) and periodically observe the drops under a microscope for the appearance of crystals over several days to weeks.
Sitting Drop Vapor Diffusion Protocol
-
Plate Setup: Similar to the hanging drop method, add the reservoir solution to the well.
-
Drop Preparation: Directly pipette and mix the protein and reservoir solutions (e.g., 1 µl + 1 µl) onto the raised post within the well.[4]
-
Sealing: Seal the well with clear tape.
-
Equilibration and Observation: The principles of equilibration and the observation schedule are the same as for the hanging drop method.
Experimental Workflow and Logic
To systematically evaluate the role of this compound and other precipitants, a structured experimental workflow is essential. The following diagram illustrates a typical screening process.
The logic behind screening various precipitants is to explore a wide range of physicochemical conditions to find the "sweet spot" for crystallization. Different precipitants, including salts like this compound and polymers like polyethylene glycol (PEG), work through different mechanisms.
Conclusion
This compound is a valuable tool in the protein crystallographer's toolkit. While it may not always be the most successful precipitant for every protein, its unique ability to crystallize certain proteins highlights the necessity of including it in initial screening experiments. A systematic, comparative approach, as outlined in the provided protocols and workflows, is crucial for identifying the optimal crystallization conditions for any given protein. By understanding the comparative performance of this compound and other precipitants, researchers can enhance their chances of obtaining high-quality crystals suitable for structural determination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
